1-(3-Pyridinyl)cyclobutanol
Overview
Description
1-(3-Pyridinyl)cyclobutanol is an organic compound characterized by a cyclobutane ring bonded to a hydroxyl group and a pyridine ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Pyridinyl)cyclobutanol can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as cyclopropylcarbinol, under acidic conditions. For example, cyclopropylcarbinol can be treated with concentrated hydrochloric acid, followed by neutralization and extraction to yield cyclobutanol . The pyridine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalytic hydrogenation and other environmentally friendly methods are often employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridinyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclobutyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or tosylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed:
Oxidation: Cyclobutanone or pyridine-substituted ketones.
Reduction: Cyclobutyl alcohol derivatives.
Substitution: Cyclobutyl halides or tosylates.
Scientific Research Applications
1-(3-Pyridinyl)cyclobutanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Pyridinyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions .
Comparison with Similar Compounds
Cyclobutanol: Shares the cyclobutane ring but lacks the pyridine ring, resulting in different reactivity and applications.
Pyridine: Contains the pyridine ring but lacks the cyclobutane ring, leading to distinct chemical properties.
Cyclopropylcarbinol: A precursor in the synthesis of cyclobutanol, with a smaller ring structure.
Uniqueness: 1-(3-Pyridinyl)cyclobutanol is unique due to the combination of the strained cyclobutane ring and the aromatic pyridine ring. This duality imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
1-pyridin-3-ylcyclobutan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h1,3,6-7,11H,2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKAICPLJWIPJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.